molecular formula C24H37BN2O3 B12876345 (S)-2-Amino-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide

(S)-2-Amino-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide

Cat. No.: B12876345
M. Wt: 412.4 g/mol
InChI Key: XQVVQXGUJAMKFX-NNQKNUJYSA-N
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Description

(S)-2-Amino-N-(®-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide is a complex organic compound with a unique structure that includes a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(®-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the dioxaborolane ring, followed by the introduction of the amino and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(®-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The amino and phenyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its boron-containing moiety.

Medicine

Medically, the compound has potential applications as a drug candidate for various diseases. Its ability to interact with biological molecules makes it a promising candidate for further development.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(®-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, affecting their function and activity. This interaction can modulate various biochemical pathways, making the compound useful for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Bortezomib: A boron-containing compound used as a proteasome inhibitor in cancer therapy.

    Ixazomib: Another boron-containing proteasome inhibitor with similar applications.

Uniqueness

What sets (S)-2-Amino-N-(®-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide apart is its specific structure, which allows for unique interactions with biological molecules

Properties

Molecular Formula

C24H37BN2O3

Molecular Weight

412.4 g/mol

IUPAC Name

(2S)-2-amino-N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]-3-phenylpropanamide

InChI

InChI=1S/C24H37BN2O3/c1-15(2)11-21(27-22(28)18(26)12-16-9-7-6-8-10-16)25-29-20-14-17-13-19(23(17,3)4)24(20,5)30-25/h6-10,15,17-21H,11-14,26H2,1-5H3,(H,27,28)/t17-,18-,19-,20+,21-,24-/m0/s1

InChI Key

XQVVQXGUJAMKFX-NNQKNUJYSA-N

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N

Origin of Product

United States

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